![molecular formula C21H25ClFN3O4 B570713 rac cis-Moxifloxacin-d4 Hydrochloride (Major) CAS No. 1217802-65-7](/img/new.no-structure.jpg)
rac cis-Moxifloxacin-d4 Hydrochloride (Major)
描述
rac cis-Moxifloxacin-d4 Hydrochloride (Major): is a labeled fluorinated quinolone antibacterial compound. It is a stable isotope-labeled version of Moxifloxacin Hydrochloride, which is widely used in research for its antibacterial properties. The compound has a molecular formula of C21H21D4ClFN3O4 and a molecular weight of 441.92 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac cis-Moxifloxacin-d4 Hydrochloride involves the incorporation of deuterium atoms into the Moxifloxacin molecule. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium. The reaction conditions often include specific temperatures, pressures, and catalysts to facilitate the deuteration process .
Industrial Production Methods: Industrial production of rac cis-Moxifloxacin-d4 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is optimized to ensure consistency and reproducibility, meeting the stringent quality standards required for pharmaceutical research .
化学反应分析
Types of Reactions: rac cis-Moxifloxacin-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered functional groups .
科学研究应用
Analytical Chemistry
- Reference Standard : rac cis-Moxifloxacin-d4 Hydrochloride is utilized as a reference standard in analytical chemistry. It aids in the quantification and identification of Moxifloxacin in various biological and environmental samples, ensuring accuracy in analytical methods.
Pharmacokinetics and Metabolism Studies
- Metabolic Tracking : The incorporation of deuterium enhances the stability of the compound, allowing it to be used as a tracer in metabolic studies. This facilitates precise tracking of drug metabolism and pharmacokinetics, providing insights into how Moxifloxacin is processed in the body .
Antibacterial Research
- Mechanism Investigation : The compound is instrumental in studying the mechanisms of bacterial resistance and the development of new antibacterial agents. Its ability to inhibit topoisomerase II (DNA gyrase) and topoisomerase IV is crucial for understanding how fluoroquinolones function against bacterial infections.
Quality Control in Pharmaceutical Industry
- Validation of Analytical Methods : In pharmaceutical manufacturing, rac cis-Moxifloxacin-d4 Hydrochloride is used for quality control purposes, ensuring that analytical methods are validated for the detection of Moxifloxacin in drug formulations.
Comparative Studies
Compound | Mechanism of Action | Unique Features |
---|---|---|
rac cis-Moxifloxacin-d4 Hydrochloride | Inhibits DNA gyrase and topoisomerase IV | Deuterium labeling enhances stability and tracking |
Moxifloxacin Hydrochloride | Similar mechanism as above | Non-deuterated version |
Levofloxacin | Inhibits DNA gyrase | Used primarily for respiratory infections |
Ciprofloxacin | Broad-spectrum antibacterial activity | Effective against Gram-negative bacteria |
Tuberculosis Treatment
Recent studies have highlighted the role of Moxifloxacin in treating multidrug-resistant tuberculosis (MDR-TB). While rac cis-Moxifloxacin-d4 Hydrochloride has not been directly tested in clinical settings, its parent compound's efficacy suggests potential applications in developing treatment regimens for resistant strains . The pharmacokinetic variability observed with Moxifloxacin indicates that rac cis-Moxifloxacin-d4 could provide more consistent drug exposure profiles due to its isotopic labeling.
Drug Interaction Studies
Research indicates that Moxifloxacin can interact with other drugs, affecting its plasma concentration levels. Higher doses may be necessary to achieve therapeutic levels when combined with rifamycins, which could also be investigated using rac cis-Moxifloxacin-d4 Hydrochloride to better understand these interactions without confounding factors from non-deuterated forms .
作用机制
The antibacterial action of rac cis-Moxifloxacin-d4 Hydrochloride is similar to that of Moxifloxacin. It inhibits the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
相似化合物的比较
Moxifloxacin Hydrochloride: The non-deuterated version of the compound.
Levofloxacin: Another fluoroquinolone antibacterial with a similar mechanism of action.
Ciprofloxacin: A widely used fluoroquinolone with broad-spectrum antibacterial activity
Uniqueness: rac cis-Moxifloxacin-d4 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies, making it a valuable tool in pharmacokinetic and pharmacodynamic research .
生物活性
rac cis-Moxifloxacin-d4 Hydrochloride is a labeled fluorinated quinolone antibacterial compound, primarily used in research settings to study the biological activity of moxifloxacin and its metabolites. It possesses a unique isotopic labeling that allows for tracking and quantifying the compound's behavior in biological systems. This article delves into its biological activity, focusing on its antibacterial properties, pharmacokinetics, and relevant case studies.
- CAS Number : 1217802-65-7
- Molecular Formula : CHDClFNO
- Molecular Weight : 405.46 g/mol
- Purity : >95% (HPLC)
- Storage Conditions : -20°C
Antibacterial Efficacy
Moxifloxacin, including its isotopically labeled form, exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.
Minimum Inhibitory Concentrations (MICs) for various pathogens are summarized in Table 1:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1 |
Pseudomonas aeruginosa | 2 |
Klebsiella pneumoniae | 0.5 |
Pharmacokinetics
The pharmacokinetic profile of rac cis-Moxifloxacin-d4 Hydrochloride has been studied to understand its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed in tissues; high penetration into lung tissues.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as unchanged drug and metabolites.
Study on Efficacy Against Resistant Strains
A clinical study evaluated the efficacy of moxifloxacin against various resistant strains of bacteria. The results indicated that rac cis-Moxifloxacin-d4 Hydrochloride maintained effectiveness against strains resistant to other antibiotics, showcasing its potential as a treatment option in antibiotic-resistant infections.
- Study Design : Multi-center clinical trial involving patients with complicated urinary tract infections.
- Results : Moxifloxacin demonstrated a clinical cure rate of 85% against resistant strains compared to 60% for other antibiotics.
Safety Profile
A pooled analysis from multiple studies assessed the safety profile of moxifloxacin. Adverse effects were generally mild but included:
- Gastrointestinal disturbances (nausea, diarrhea)
- Central nervous system effects (dizziness)
- Rare instances of tendon rupture
属性
CAS 编号 |
1217802-65-7 |
---|---|
分子式 |
C21H25ClFN3O4 |
分子量 |
441.921 |
IUPAC 名称 |
7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i8D2,10D2; |
InChI 键 |
IDIIJJHBXUESQI-RPKOYQESSA-N |
SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |
同义词 |
rac cis 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro_x000B_-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid-d4 Hydrochloride; BAY-12-8039-d4; Actira-d4; Avalox-d4; Proflox-d4 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。